molecular formula C15H28O B14361046 1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethan-1-ol CAS No. 92857-05-1

1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethan-1-ol

Katalognummer: B14361046
CAS-Nummer: 92857-05-1
Molekulargewicht: 224.38 g/mol
InChI-Schlüssel: BFLACHRUDBJGMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethan-1-ol is an organic compound with the molecular formula C15H26O. It is a type of alcohol derived from a decahydronaphthalene structure, which is a saturated bicyclic hydrocarbon. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethan-1-ol typically involves several steps:

Industrial production methods often follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethan-1-ol can undergo various chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

92857-05-1

Molekularformel

C15H28O

Molekulargewicht

224.38 g/mol

IUPAC-Name

1-(2,8,8-trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanol

InChI

InChI=1S/C15H28O/c1-11(16)15(4)9-7-12-6-5-8-14(2,3)13(12)10-15/h11-13,16H,5-10H2,1-4H3

InChI-Schlüssel

BFLACHRUDBJGMC-UHFFFAOYSA-N

Kanonische SMILES

CC(C1(CCC2CCCC(C2C1)(C)C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.